molecular formula C4H7NO2 B3001036 (Nitromethyl)cyclopropane CAS No. 2625-33-4

(Nitromethyl)cyclopropane

Cat. No.: B3001036
CAS No.: 2625-33-4
M. Wt: 101.105
InChI Key: CNQRUWUTTPVLOW-UHFFFAOYSA-N
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Description

(Nitromethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a nitromethyl group Cyclopropane rings are known for their high strain due to the 60-degree bond angles, which makes them highly reactive

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Catalytic Cross-Coupling: Industrial methods often employ catalytic systems for the efficient production of cyclopropane derivatives.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of nitroalkenes or other oxidized products.

    Reduction: Reduction of the nitro group can yield amines or other reduced derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Nitroalkenes, aldehydes, or carboxylic acids.

    Reduction Products: Amines or hydroxylamines.

    Substitution Products: Various substituted cyclopropane derivatives depending on the nucleophile used.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of (Nitromethyl)cyclopropane involves its high ring strain and the electron-withdrawing nature of the nitro group. These factors make the compound highly reactive, allowing it to participate in various chemical reactions. The nitro group can stabilize transition states and intermediates, facilitating reactions such as nucleophilic substitution and addition .

Comparison with Similar Compounds

Uniqueness:

    Reactivity: The combination of the cyclopropane ring and the nitromethyl group makes this compound uniquely reactive compared to other cyclopropane derivatives.

    Applications: Its unique structure allows for diverse applications in synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

nitromethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-5(7)3-4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQRUWUTTPVLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2625-33-4
Record name (nitromethyl)cyclopropane
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